molecular formula C14H14ClNO2S2 B10962058 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide

1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide

Cat. No.: B10962058
M. Wt: 327.9 g/mol
InChI Key: DVTGAZLQCBUWKR-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)PHENYL]METHANESULFONAMIDE is a chemical compound characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)PHENYL]METHANESULFONAMIDE typically involves the reaction of 4-chlorophenylamine with 2-(methylsulfanyl)benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)PHENYL]METHANESULFONAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)PHENYL]METHANESULFONAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (4-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)PHENYL]METHANESULFONAMIDE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROPHENYL METHYL SULFIDE: Similar in structure but lacks the sulfonamide group.

    4-CHLOROPHENYL METHYL SULFONE: Contains a sulfone group instead of a sulfonamide group.

    2-(METHYLSULFANYL)PHENYL METHANESULFONAMIDE: Similar but with different substitution patterns.

Uniqueness

(4-CHLOROPHENYL)-N-[2-(METHYLSULFANYL)PHENYL]METHANESULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorophenyl and methylsulfanyl groups, along with the sulfonamide moiety, makes it distinct from other related compounds.

Properties

Molecular Formula

C14H14ClNO2S2

Molecular Weight

327.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C14H14ClNO2S2/c1-19-14-5-3-2-4-13(14)16-20(17,18)10-11-6-8-12(15)9-7-11/h2-9,16H,10H2,1H3

InChI Key

DVTGAZLQCBUWKR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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